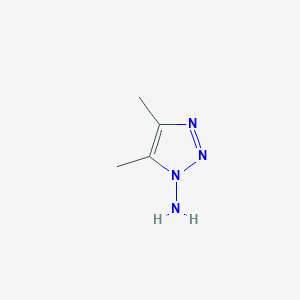

dimethyl-1H-1,2,3-triazol-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyltriazol-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4(2)8(5)7-6-3/h5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVETYZWBIIYQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484175 | |

| Record name | 4,5-Dimethyl-1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40679-57-0 | |

| Record name | 4,5-Dimethyl-1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 1h 1,2,3 Triazol 1 Amine and Analogous N Amino 1,2,3 Triazoles

Foundational Approaches to 1,2,3-Triazole Synthesis

The construction of the 1,2,3-triazole core is most famously achieved through cycloaddition reactions. These methods provide a versatile entry into a wide array of substituted triazoles.

Huisgen 1,3-Dipolar Cycloaddition for Triazole Scaffolds

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, providing a powerful method for synthesizing five-membered rings. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the combination of a 1,3-dipole, an organic molecule with delocalized electrons across three atoms, and a dipolarophile, which is typically an alkene or alkyne. organic-chemistry.orgwikipedia.orgfu-berlin.de In the context of triazole synthesis, the archetypal reaction is the cycloaddition of an organic azide (B81097) (the 1,3-dipole) with an alkyne (the dipolarophile). wikipedia.orgyoutube.com

The mechanism is a concerted, pericyclic reaction where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile interact to form the new heterocyclic ring. organic-chemistry.org This [3+2] cycloaddition is highly efficient and atom-economical. organic-chemistry.org The thermal variant of the Huisgen cycloaddition, however, often requires elevated temperatures and can lead to a mixture of regioisomers (1,4-disubstituted and 1,5-disubstituted triazoles), which necessitates purification. wikipedia.orgthieme-connect.com The stability of the resulting 1,2,3-triazole ring is a significant driving force for the reaction, as the product is an aromatic heterocycle. youtube.com

Regioselective Synthesis of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles

A major advancement in triazole synthesis was the development of catalytic methods that control the regioselectivity of the cycloaddition, allowing for the specific formation of either 1,4- or 1,5-disubstituted isomers. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The discovery by Sharpless and Meldal that copper(I) species can catalyze the reaction between terminal alkynes and azides revolutionized the field. wikipedia.orgthieme-connect.com This reaction, often called "click chemistry," proceeds under mild conditions and provides exclusively the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.org The mechanism is no longer a concerted cycloaddition but a stepwise process involving copper acetylide intermediates. organic-chemistry.org This method's reliability, high yields, and specificity have made it a widely used ligation technique in many areas of chemistry. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): To access the alternative 1,5-disubstituted regioisomer, ruthenium catalysts have been employed. wikipedia.orgnih.gov The RuAAC reaction also involves a stepwise mechanism but directs the cycloaddition to yield the 1,5-triazole. wikipedia.org Unlike the CuAAC, which is generally restricted to terminal alkynes, RuAAC can often accommodate both terminal and internal alkynes, expanding its synthetic utility. wikipedia.org

Other methods have also been developed to achieve regioselectivity. For instance, using a cesium carbonate (Cs₂CO₃) base in DMSO has been shown to facilitate the highly regioselective formation of 1,4- or 1,5-disubstituted and even 1,4,5-trisubstituted triazoles from β-carbonyl phosphonates and azides under mild conditions. nih.govacs.org

| Catalyst System | Reactants | Product Regioisomer | Key Features | Reference |

|---|---|---|---|---|

| Copper(I) | Organic Azide + Terminal Alkyne | 1,4-disubstituted | High yield, mild conditions, exclusively 1,4-isomer, cornerstone of "click chemistry". | wikipedia.orgthieme-connect.com |

| Ruthenium(II) | Organic Azide + Terminal/Internal Alkyne | 1,5-disubstituted | Complementary to CuAAC, provides 1,5-isomer, broader alkyne scope. | wikipedia.orgnih.gov |

| Cesium Carbonate (Base) | Organic Azide + β-Carbonyl Phosphonate | 1,4- or 1,5-disubstituted | Metal-free conditions, regioselectivity influenced by substrate structure. | nih.govacs.org |

Dedicated Synthetic Routes to N-Amino-1,2,3-Triazoles

While the Huisgen cycloaddition is excellent for forming the triazole ring, the synthesis of N-amino-1,2,3-triazoles, including the target compound dimethyl-1H-1,2,3-triazol-1-amine, often requires alternative strategies. The standard azide-alkyne cycloaddition does not directly yield products with an amino group on a ring nitrogen. One established method for the parent compound, 1-amino-1,2,3-triazole, involves the cyclization of glyoxal (B1671930) bishydrazone using an oxidizing agent like manganese dioxide or hydrogen peroxide with a transition metal oxide catalyst. google.comgoogle.com However, cycloaddition reactions involving different partners to the alkyne can provide a more direct route to substituted amino-triazoles.

Cycloaddition Reactions of Azides with Activated Nitriles

A versatile route to 5-amino-1,2,3-triazoles involves the [3+2] cycloaddition reaction between azides and activated nitriles (compounds containing a -C≡N group adjacent to an activating group). mdpi.com This approach is particularly valuable because the resulting 5-amino-substituted products are not accessible through the classic azide-alkyne ligation methods. mdpi.com The reaction is typically base-mediated, using reagents like potassium tert-butoxide (KOtBu), which generates a carbanion from the activated nitrile. mdpi.com This carbanion then acts as the nucleophile in the reaction with the azide.

The reaction conditions can be optimized for high yields. For example, the synthesis of 5-amino-1,2,3-triazole-linked 2,1,3-benzothiadiazoles was achieved in excellent yields by reacting the corresponding nitrile with various azides in DMSO at 70 °C with KOtBu as the base. mdpi.com

| Nitrile Substrate | Azide Substrate | Base | Solvent/Temp | Yield |

|---|---|---|---|---|

| (2,1,3-Benzothiadiazol-4-yl)acetonitrile | 1-Azido-4-methoxybenzene | KOtBu | DMSO / 70 °C | 94% |

| (2,1,3-Benzothiadiazol-4-yl)acetonitrile | 1-Azidobutane | KOtBu | DMSO / 70 °C | 85% |

| (2,1,3-Benzothiadiazol-4-yl)acetonitrile | (Azidomethyl)benzene | KOtBu | DMSO / 70 °C | 96% |

| 2-(2,1,3-Benzothiadiazol-4-yl)propanenitrile | 1-Azido-4-methoxybenzene | KOtBu | DMSO / 70 °C | 91% |

The mechanism for the formation of 5-amino-1H-1,2,3-triazoles from nitriles and azides has been described as a consecutive tandem cycloaddition. thieme-connect.com This process is initiated by the deprotonation of the activated nitrile by a strong base (e.g., n-butyllithium), forming a lithium carbanion. This carbanion then performs a nucleophilic attack on the terminal nitrogen of the azide. The resulting intermediate undergoes cyclization to form the triazole ring. Subsequent addition of water leads to aromatization and the formation of the C-5 amino group. thieme-connect.com This stepwise, non-concerted pathway distinguishes it from the classical thermal Huisgen cycloaddition.

The success of the azide-nitrile cycloaddition is highly dependent on the nature of the nitrile component. The nitrile must be "activated," meaning the carbon atom adjacent to the cyano group must be acidic enough to be deprotonated by the base. This is typically achieved by having an electron-withdrawing group (EWG) attached to that carbon. acs.org Computational studies have shown that the energy barrier for the cycloaddition decreases as the electron-withdrawing potential of the substituent on the nitrile increases. acs.org For instance, reactions of electron-deficient hetaryl acetonitriles with azides proceed readily to form 1,2,3-triazole derivatives in high yields. nih.gov This activation is crucial for the initial carbanion formation, which is the key step for initiating the cycloaddition sequence. thieme-connect.comacs.org

Strategies Employing Diazo Compounds as Nitrogen Sources

The reaction of diazo compounds with various substrates provides a direct route to the formation of the 1,2,3-triazole core. In the context of N-amino-1,2,3-triazoles, diazo compounds can be utilized in cycloaddition reactions where they act as the three-nitrogen synthon.

A notable strategy involves the transition-metal-free reaction between carbodiimides and diazo compounds, which proceeds through a cascade nucleophilic addition/cyclization process under mild conditions to afford 5-amino-1,2,3-triazoles. rsc.org This method offers a straightforward approach to a variety of substituted 5-amino-1,2,3-triazoles. rsc.org For instance, the reaction of ethyl 2-diazoacetate with N,N'-dicyclohexylcarbodiimide in the presence of a suitable base would be a potential pathway to explore for the synthesis of precursors to the target molecule.

Another approach involves the use of organolanthanide complexes to mediate the reaction between nitriles and diazo compounds, such as (trimethylsilyl)diazomethane, leading to the formation of 1,2,3-triazolato complexes. nih.gov While not directly yielding N-amino-1,2,3-triazoles, this methodology highlights the utility of diazo compounds in constructing the triazole ring, which could potentially be adapted for the synthesis of N-aminated derivatives.

The table below summarizes representative examples of the synthesis of N-amino-1,2,3-triazoles and related structures using diazo compounds.

| Diazo Compound | Substrate | Catalyst/Conditions | Product | Yield | Reference |

| Ethyl 2-diazoacetate | Carbodiimides | Base, mild conditions | 5-Amino-1,2,3-triazoles | Good | rsc.org |

| (Trimethylsilyl)diazomethane | Nitriles | Organolanthanide complexes | 1,2,3-Triazolato complexes | Not specified | nih.gov |

Synthesis via Hydrazine (B178648) Derivatives

Hydrazine and its derivatives are fundamental building blocks for the synthesis of N-amino heterocycles, including N-amino-1,2,3-triazoles. These methods often involve the cyclization of intermediates derived from the reaction of hydrazines with suitable precursors.

A patented process describes the synthesis of 1-amino-1,2,3-triazole from glyoxal bishydrazone. google.com The cyclization is achieved by reacting the bishydrazone with an aqueous hydrogen peroxide solution in the presence of a transition metal oxide catalyst. google.com This method provides a direct route to the parent N-amino-1,2,3-triazole, which can then be further functionalized. For example, using molybdenum(VI) oxide as the catalyst resulted in a 70% yield of 1-amino-1,2,3-triazole. google.com

Another versatile method involves the Boulton-Katritzky rearrangement of hydrazones derived from pyrano[2,3-d]isoxazolones, which leads to the formation of substituted 1,2,3-triazoles. beilstein-journals.org This rearrangement is a powerful tool for preparing 1,2,3-triazoles bearing various substituents at the 2-position. beilstein-journals.org While this specific example leads to N-aryl-1,2,3-triazoles, the principle of using hydrazine derivatives and subsequent cyclization is a key strategy.

The synthesis of 3-amino-1,2,4-triazole through the reaction of hydrazine hydrate, cyanamide, and formic acid to form aminoguanidine (B1677879) formate, followed by cyclization, is another illustration of the utility of hydrazine derivatives in triazole synthesis. google.com Although this example pertains to a 1,2,4-triazole (B32235), the underlying principles of using hydrazine to introduce the N-amino functionality are relevant.

The following table presents examples of the synthesis of N-amino-1,2,3-triazoles and related compounds using hydrazine derivatives.

| Hydrazine Derivative | Reactant(s) | Conditions | Product | Yield | Reference |

| Glyoxal bishydrazone | H₂O₂, Molybdenum(VI) oxide | Room temperature | 1-Amino-1,2,3-triazole | 70% | google.com |

| Hydrazine hydrate | Pyrano[2,3-d]isoxazolone derivatives | Base | 2-Substituted-1,2,3-triazoles | Good | beilstein-journals.org |

| Hydrazine hydrate | Cyanamide, Formic acid | Heating | 3-Amino-1,2,4-triazole | High | google.com |

Vicarious Nucleophilic Substitution (VNS) for N-Amination

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of a nucleophile, including an amino group, onto an electron-deficient aromatic ring, replacing a hydrogen atom. This reaction is particularly effective for nitroaromatic and some heterocyclic compounds.

The VNS reaction can be employed for the N-amination of triazoles. For instance, the amination of nitroquinolines with 4-amino-1,2,4-triazole (B31798) in the presence of a strong base like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) yields amino-substituted nitroquinolines. researchgate.net This demonstrates the principle of using an aminating agent like 4-amino-1,2,4-triazole to introduce an amino group onto a heterocyclic system.

A patent describes the use of 4-amino-1,2,4-triazole, hydroxylamine, or O-alkylhydroxylamine to prepare di- and triamino-trinitrobenzene derivatives via VNS. osti.gov This highlights the utility of these aminating agents in substituting hydrogen atoms on activated aromatic rings. While not directly applied to triazoles in this instance, the methodology is transferable. The reaction of 3-nitro-1H-1,2,4-triazole with 1,1,1-trimethylhydrazinium (B8733633) iodide has been shown to be an effective method for C-amination, yielding 5-amino-3-nitro-1H-1,2,4-triazole. nih.gov

The table below provides examples of VNS reactions for amination.

| Substrate | Aminating Agent | Base/Solvent | Product | Yield | Reference |

| Nitroquinolines | 4-Amino-1,2,4-triazole | KOtBu/DMSO | Amino-nitroquinolines | Moderate to good | researchgate.net |

| Trinitroaromatic compounds | 4-Amino-1,2,4-triazole | Potassium butoxide/DMSO | Diamino/Triamino-trinitrobenzene | Not specified | osti.gov |

| 3-Nitro-1H-1,2,4-triazole | 1,1,1-Trimethylhydrazinium iodide | KOtBu/DMSO | 5-Amino-3-nitro-1H-1,2,4-triazole | Not specified | nih.gov |

Intramolecular Cyclizations for Fused Bicyclic N-Amino-1,2,3-Triazole Formation

Intramolecular cyclization reactions are a highly effective strategy for the construction of fused bicyclic and polycyclic heterocyclic systems. In the context of N-amino-1,2,3-triazoles, this approach allows for the creation of rigid and structurally complex molecules.

A straightforward method for the synthesis of fused bicyclic researchgate.netCurrent time information in Bangalore, IN.acs.org-triazoles involves the use of γ-N-protected amino diazoketones. acs.org The deprotection of the amino group, followed by in situ generation of an α-diazo imine and subsequent 5-endo-dig cyclization, leads to the formation of the bicyclic triazole in good to excellent yields (63-95%). acs.org This strategy provides a direct entry into this rare class of fused heterocycles.

Another approach involves a silver(I)-catalyzed cascade condensation and amination cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes. nih.gov This reaction proceeds through the formation of three new C-N bonds in a single operation to deliver novel pentacyclic fused 1,2,3-triazoles. nih.gov

The Pictet-Spengler reaction of ortho-substituted anilines with tethered 1,2,3-triazoles is another example of an intramolecular cyclization leading to fused systems, specifically 1,2,3-triazoloquinoxalines, in good yields (61-70%). mdpi.com

The following table summarizes examples of intramolecular cyclization for the formation of fused N-amino-1,2,3-triazole systems.

| Starting Material | Reaction Type | Conditions | Product | Yield | Reference |

| γ-N-Protected amino diazoketones | Deprotection, intramolecular cyclization | K₂CO₃, reflux | Fused bicyclic researchgate.netCurrent time information in Bangalore, IN.acs.org-triazoles | 63-95% | acs.org |

| Amino-NH-1,2,3-triazoles and 2-alkynylbenzaldehydes | Ag(I)-catalyzed cascade cyclization | AgNO₃ | Pentacyclic fused 1,2,3-triazoles | Good to excellent | nih.gov |

| ortho-Substituted anilines with tethered 1,2,3-triazoles | Pictet-Spengler reaction | Not specified | 1,2,3-Triazoloquinoxalines | 61-70% | mdpi.com |

Catalytic Advancements in N-Amino-1,2,3-Triazole Synthesis

Catalysis has revolutionized the synthesis of triazoles, with copper and palladium-catalyzed reactions being at the forefront. These methods offer high efficiency, selectivity, and functional group tolerance.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Adaptations for Amino-Triazoles

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov Adaptations of this reaction can be envisioned for the synthesis of N-amino-1,2,3-triazoles, potentially by using an azide-containing aminating reagent or by post-synthetic modification of a triazole formed via CuAAC.

The CuAAC reaction is known for its high yields and stereospecificity, leading to a significant rate acceleration compared to the uncatalyzed reaction. jetir.org The reaction is robust and can be performed under a wide variety of conditions, including in aqueous media. acs.orgnih.gov The use of various copper sources, such as CuI, CuSO₄ with a reducing agent, or copper nanoparticles, has been extensively explored. nih.govacs.org

While direct synthesis of N-amino-1,2,3-triazoles via a one-step CuAAC reaction is not commonly reported, a multi-step approach where a triazole is first synthesized and then aminated is a viable strategy. For example, a triazole bearing a suitable leaving group could be subjected to N-amination.

The table below provides a general overview of CuAAC reaction conditions.

| Alkyne | Azide | Catalyst/Conditions | Product | Yield | Reference |

| Terminal Alkynes | Organic Azides | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazoles | High to excellent | nih.govnih.gov |

| Terminal Alkynes | Hydrazoic acid (in situ) | Cu(I) with polydentate N-donor ligands | 4-Monosubstituted-1,2,3-triazoles | High | acs.org |

| Iodoalkynes | Organic Azides | CuI with amine ligand | 5-Iodo-1,4,5-trisubstituted-1,2,3-triazoles | High | nih.gov |

Palladium-Catalyzed Transformations for N-Amino-1,2,3-Triazole Derivatization

Palladium catalysis offers a powerful toolkit for the derivatization of heterocyclic compounds, including 1,2,3-triazoles. These transformations can be used to introduce the N-amino group or to further functionalize N-amino-1,2,3-triazoles.

The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be applied to the N-arylation of amino-triazoles or the amination of halo-triazoles. For example, 5-(het)arylamino-1,2,3-triazole derivatives have been synthesized in high yields via the Buchwald-Hartwig cross-coupling of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides and amines, respectively, using a palladium complex with an expanded-ring N-heterocyclic carbene (NHC) ligand. researchgate.net

Furthermore, palladium-catalyzed intramolecular cyclizations of 5-iodotriazoles can be used to construct fused polycyclic frameworks containing a 1,2,3-triazole ring. rsc.org This approach, which can involve direct arylation or Heck reactions, provides access to complex heterocyclic systems in good to excellent yields. rsc.org

The following table presents examples of palladium-catalyzed transformations for the derivatization of N-amino-1,2,3-triazoles.

| Substrate(s) | Reaction Type | Catalyst/Conditions | Product | Yield | Reference |

| 5-Amino-1,2,3-triazoles and (het)aryl halides | Buchwald-Hartwig amination | Pd-NHC complex | 5-(Het)arylamino-1,2,3-triazoles | High | researchgate.net |

| 5-Halo-1,2,3-triazoles and amines | Buchwald-Hartwig amination | Pd-NHC complex | 5-Amino-1,2,3-triazole derivatives | High | researchgate.net |

| 5-Iodotriazoles | Intramolecular direct arylation/Heck reaction | Pd catalyst | Fused 1,2,3-triazole systems | Good to excellent | rsc.org |

Development of Metal-Free Cycloaddition Reactions for N-Amino-Triazole Systems

The synthesis of 1,2,3-triazoles has traditionally been dominated by metal-catalyzed methods, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, concerns over metal toxicity and the need for sustainable processes have spurred the development of metal-free alternatives. researchgate.net These reactions often rely on organocatalysis or proceed through thermal activation, providing access to diversely functionalized 1,2,3-triazoles without residual metal contaminants. researchgate.netresearchgate.net

One notable metal-free strategy involves the cascade nucleophilic addition/cyclization of carbodiimides with diazo compounds. rsc.org This method successfully constructs 5-amino-1,2,3-triazoles under mild conditions. rsc.org The reaction mechanism, elucidated through control experiments and DFT calculations, proceeds without the need for a transition metal catalyst. rsc.org The utility of this approach is demonstrated by its applicability to late-stage derivatization and gram-scale synthesis, highlighting its potential for broader synthetic applications. rsc.org

Another significant metal-free approach is the reaction of α,α-difluoro-N-tosylhydrazones with amines. This protocol efficiently produces 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles through a C-F bond cleavage mechanism, avoiding the use of both metals and azide reagents. researchgate.net Modifications of this type of reaction, using different tosylhydrazone precursors like α-chlorotosylhydrazones, have also been developed to generate 1,4- and 1,5-disubstituted 1,2,3-triazoles. nih.gov These methods showcase the versatility of tosylhydrazones as key precursors in azide-free triazole synthesis. researchgate.netnih.gov

The classic Huisgen 1,3-dipolar cycloaddition between azides and alkynes can also be performed under heating conditions without a catalyst, but it often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which can lead to lower yields of the desired product. researchgate.net To overcome this, organocatalytic methods, such as enamine and enolate-mediated [3+2] cycloadditions, have emerged as powerful alternatives for preparing functionalized 1,2,3-triazoles. researchgate.net

Table 1: Comparison of Metal-Free Synthesis Methods for Substituted 1,2,3-Triazoles

| Method | Reactants | Key Features | Product Type | Ref. |

|---|---|---|---|---|

| Nucleophilic Addition/Cyclization | Carbodiimides + Diazo Compounds | Transition-metal-free, mild conditions, cascade process | 5-Amino-1,2,3-triazoles | rsc.org |

| C-F Bond Cleavage | α,α-Difluoro-N-tosylhydrazone + Amines | Metal-free, azide-free, oxidant-free | 1,4- and 1,4,5-trisubstituted 1,2,3-triazoles | researchgate.net |

| Oxidative Cycloaddition | N-Tosylhydrazone + Aniline | Metal-free, uses I2/TBPB system | 1,4-Disubstituted-1,2,3-triazoles | nih.gov |

| [3+2] Cycloaddition | Azides + Alkynes | Organocatalyzed (enamine/enolate-mediated) | Functionalized 1,2,3-triazoles | researchgate.net |

Multi-Component Reactions (MCRs) for the Construction of N-Amino-1,2,3-Triazole Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, atom economy, and molecular complexity. nih.gov These one-pot processes are highly valuable for building complex heterocyclic frameworks like N-amino-1,2,3-triazoles.

An important MCR for synthesizing 1,2,3-triazoles is the azide-alkyne 1,3-dipolar cycloaddition, where organic azides are generated in situ from components like benzyl (B1604629) halides and sodium azide, which then react with a terminal alkyne. nih.gov This approach has been used to create complex molecules, such as 1,2,3-triazole derivatives of dihydropyrimidinones, by combining the initial triazole formation with a subsequent Biginelli reaction in a sequential one-pot process. nih.gov

The 1,3-dipolar cycloaddition of azides with monosubstituted acetonitriles is a direct route to 5-amino-1,2,3-triazoles, a class of compounds not accessible through the classic azide-alkyne reaction. mdpi.com This dipolar cycloaddition can be followed by other transformations, such as the Buchwald-Hartwig amination, to further functionalize the amino group. mdpi.comnih.gov This sequential approach allows for the efficient synthesis of novel 5-(aryl)amino-1,2,3-triazole derivatives. mdpi.comnih.gov For instance, researchers have developed an efficient pathway to polyarylated 5-amino-1,2,3-triazoles using this dipolar cycloaddition methodology. mdpi.com

Furthermore, α-amino acids can serve as key components in MCRs to generate N-H type azomethine ylides, which then undergo [3+2] cycloaddition reactions to form diverse heterocyclic structures. researchgate.net While many examples focus on pyrrolidine (B122466) synthesis, the principles extend to other heterocycles, demonstrating the power of using amino acid-derived synthons in multicomponent strategies. researchgate.net

Table 2: Examples of Multi-Component Reactions for Triazole Synthesis

| MCR Type | Reactants | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition + Biginelli Reaction | O-propargylbenzaldehyde, organic halides, NaN3, ethyl acetoacetate, urea | Copper (for cycloaddition), Ce(OTf)3 (for Biginelli) | 1,2,3-Triazole-dihydropyrimidinone hybrids | nih.gov |

| Azide-Nitrile Cycloaddition + Buchwald-Hartwig Amination | Aryl/alkyl azides, acetonitriles, aryl halides | KOtBu (for cycloaddition), Pd-NHC complex (for amination) | N-Aryl/N,N-diaryl substituted 5-amino-1,2,3-triazoles | mdpi.com |

| Amine/Ketone/Azide Reaction | Amines, Enolizable Ketones, Azides | Not specified, noted for low yields | 5-Amino-1,2,3-triazoles | nih.gov |

Diastereoselective and Enantioselective Synthesis of Chiral N-Amino-1,2,3-Triazole Derivatives

The synthesis of chiral molecules with high diastereoselectivity and enantioselectivity is a cornerstone of modern organic chemistry. For N-amino-1,2,3-triazole derivatives, achieving this stereocontrol is crucial for their potential applications.

A versatile and effective method for creating chiral 1,4-disubstituted-1,2,3-triazoles utilizes naturally occurring D- or L-amino acids as the starting chiral synthons. nih.govmdpi.com In this approach, the amino acid is first converted into a chiral azido (B1232118) alcohol. This intermediate then undergoes a copper-catalyzed [3+2] cycloaddition with an alkyne, such as methyl propiolate. nih.govmdpi.com The resulting triazole ester can be further derivatized, for example, through aminolysis, to yield the final target compounds with excellent yield and no loss of stereochemical purity (no racemization). nih.govmdpi.com

The diastereoselectivity of cycloaddition reactions can be highly effective in generating specific stereoisomers. For example, highly regio- and diastereoselective [3+2]-cycloadditions involving azomethine ylides generated from α-amino acids and oxindoles have been developed. researchgate.net These reactions lead to tetra-substituted α-spiropyrrolidine frameworks with high diastereomeric ratios. researchgate.net While not directly forming a triazole ring, this strategy showcases the use of amino acids to control stereochemistry in [3+2] cycloadditions, a principle applicable to triazole synthesis.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of triazole-related heterocycles. For instance, an efficient asymmetric cyclization of amino-acid-derived isothiocyanates with azodicarboxylates, promoted by a chiral organocatalyst, yields enantioenriched 1,2,4-triazolines with up to 95% enantiomeric excess (ee). rsc.org This demonstrates the potential of using chiral catalysts to induce enantioselectivity in the formation of triazole and related heterocyclic systems.

Table 3: Approaches to Chiral N-Amino-1,2,3-Triazole Derivatives

| Strategy | Chiral Source | Key Reaction | Stereochemical Outcome | Ref. |

|---|---|---|---|---|

| Chiral Pool Synthesis | D- or L-Amino Acids | Conversion to azido alcohol, then Cu-catalyzed [3+2] cycloaddition | Excellent yields with no racemization | nih.govmdpi.com |

| Diastereoselective Cycloaddition | α-Amino Acids (to form azomethine ylides) | Thermal [3+2] cycloaddition with dipolarophiles | High diastereoselectivity (e.g., d.r. up to 95:5) | researchgate.net |

| Organocatalytic Asymmetric Synthesis | Chiral Bifunctional Catalyst | Asymmetric cyclization of amino-acid-derived isothiocyanates | Good yields and high enantioselectivities (up to 95% ee) for 1,2,4-triazolines | rsc.org |

Mechanistic Investigations in the Synthesis and Transformations of N Amino 1,2,3 Triazol 1 Amines

Reaction Mechanisms for N-Amino-1,2,3-Triazole Formation Pathways

The construction of the N-amino-1,2,3-triazole core is achieved through various synthetic routes, with the [3+2] cycloaddition reaction being a cornerstone methodology. wikipedia.orgwikipedia.org Understanding the mechanistic nuances of these pathways is crucial for controlling the stereochemistry and regioselectivity of the final products.

Unraveling [3+2] Cycloaddition Stereochemistry and Regioselectivity

The [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is a fundamental method for synthesizing 1,2,3-triazoles. wikipedia.orgwikipedia.org However, this reaction often yields a mixture of regioisomers. wikipedia.org The regioselectivity and stereoselectivity of these reactions are influenced by several factors, including the nature of the reactants, the presence of catalysts, and the reaction conditions.

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have provided significant insights into the chemo- and regioselectivity of [3+2] cycloaddition reactions. researchgate.netrsc.orgmdpi.com These studies analyze the global and local reactivity indices of the reactants to predict the most favorable reaction pathways. For instance, in the reaction between a nitrone and an alkyne, computational analysis can predict whether the reaction will proceed via an ortho or meta pathway and with endo or exo stereoselectivity. rsc.orgnih.gov The analysis of transition state energies helps in determining the dominant product isomer. nih.gov

The solvent can also play a crucial role in directing the stereochemical outcome. For example, some reactions show increased activation enthalpies in more polar solvents, suggesting that low-polarity solvents might be more favorable for achieving higher reaction rates. researchgate.netnih.gov

Table 1: Factors Influencing [3+2] Cycloaddition Outcomes

| Factor | Influence on Stereochemistry & Regioselectivity |

| Reactant Structure | Electronic properties (nucleophilicity/electrophilicity) of the dipole and dipolarophile determine the regiochemistry. researchgate.netrsc.org |

| Catalyst | Metal catalysts, such as copper(I) and ruthenium(II), can provide high regioselectivity, yielding specific isomers. wikipedia.orgnih.gov |

| Solvent Polarity | Can affect the activation energy and stability of transition states, thereby influencing the reaction rate and selectivity. researchgate.netnih.gov |

| Temperature | Can influence the kinetic versus thermodynamic product distribution. wikipedia.org |

Identification and Characterization of Reaction Intermediates in Tandem Processes

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules, including N-amino-1,2,3-triazoles. rsc.org The identification and characterization of transient intermediates in these processes are key to understanding the reaction mechanism.

In some tandem processes for the synthesis of NH-1,2,3-triazoles, such as the reaction of sodium azide with aldehydes and nitroalkanes, the reaction proceeds through a tandem Henry reaction followed by a [3+2] cycloaddition. rsc.org Spectroscopic techniques and computational studies are invaluable for elucidating the structures of these short-lived intermediates. For instance, in metal-catalyzed transformations, the formation of metal-acetylide or six-membered metallacycle intermediates has been proposed and, in some cases, supported by mechanistic studies. wikipedia.org

Mechanistic Studies of Metal-Catalyzed Transformations

Metal catalysts have revolutionized the synthesis of 1,2,3-triazoles by providing high levels of regioselectivity and allowing reactions to proceed under mild conditions. nih.govorganic-chemistry.org Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, selectively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov Mechanistic studies suggest a stepwise process involving the initial coupling of the copper(I) catalyst with the alkyne, followed by reaction with the azide to form a six-membered intermediate that then rearranges to the triazole product. wikipedia.org

Ruthenium catalysts, on the other hand, can favor the formation of 1,5-disubstituted 1,2,3-triazoles. nih.govmdpi.com The choice of metal catalyst and ligands is therefore a critical parameter for controlling the isomeric outcome of the cycloaddition. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to further functionalize amino-1,2,3-triazoles, with the mechanism involving oxidative addition, ligand exchange, and reductive elimination steps. mdpi.com

Denitrogenative transformations of NH-1,2,3-triazoles, often catalyzed by rhodium(II) complexes, proceed through the formation of reactive N-acyl- or N-sulfonyl-1,2,3-triazole intermediates. rsc.orgnih.gov These intermediates can undergo ring-cleavage and nitrogen elimination to form vinyl cation or metal-carbene species, which can then participate in various subsequent reactions. rsc.orgnih.gov

Elucidation of Nitrogen Atom Origins in Triazole Ring Construction

The three nitrogen atoms of the 1,2,3-triazole ring originate from an azide-containing reactant. wikipedia.orgresearchgate.net In the classical Huisgen cycloaddition, an organic azide (R-N₃) provides all three nitrogen atoms for the heterocyclic ring. wikipedia.org Alternative methods, such as those involving diazo compounds and carbodiimides, also rely on precursors that deliver the requisite nitrogen atoms for the triazole core. rsc.org In these cases, the diazo compound provides two adjacent nitrogen atoms, while the carbodiimide (B86325) contributes the third nitrogen atom during the cyclization process. rsc.org

Kinetic and Thermodynamic Considerations in N-Amino-1,2,3-Triazol-1-amine Reactivity

The reactivity of N-amino-1,2,3-triazol-1-amines is governed by both kinetic and thermodynamic factors. Computational studies, often employing Density Functional Theory (DFT), are instrumental in rationalizing the observed selectivity in their transformations. rsc.org

For instance, in the transition-metal-free synthesis of 5-amino-1,2,3-triazoles from carbodiimides and diazo compounds, DFT calculations can clarify the reaction mechanism and rationalize the kinetic and thermodynamic selectivity. rsc.org These calculations can determine the activation energies for different reaction pathways, indicating the kinetically favored product, as well as the relative energies of the final products, which points to the thermodynamically most stable isomer.

The stability of the triazole ring itself is a key thermodynamic consideration. The presence of three nitrogen atoms makes 1,2,3-triazoles energy-rich compounds. nih.gov The parent 1H-1,2,3-triazole is a stable liquid, and the ring system is generally resistant to quaternization due to the presence of both pyrrole-type and pyridine-type nitrogen atoms. nih.gov

Stereochemical Control and Diastereoselectivity in N-Amino-1,2,3-Triazole Syntheses

Achieving stereochemical control in the synthesis of N-amino-1,2,3-triazoles, particularly when chiral centers are present in the substituents, is a significant challenge. The diastereoselectivity of the reaction can be influenced by the choice of reactants, catalysts, and reaction conditions.

In the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, the use of cesium carbonate as a base has been shown to be highly effective in controlling regioselectivity. acs.org X-ray crystallography and NMR spectroscopy have confirmed the involvement of a cesium-chelated intermediate, which plays a crucial role in directing the outcome of the [3+2] cycloaddition reaction and influencing the chemo- and regioselectivity of the products. acs.org The formation of a specific Z-enolate, stabilized by chelation to the cesium ion, acts as an efficient dipolarophile, leading to the formation of the desired substituted triazole with high selectivity. acs.org

Reactivity and Synthetic Applications of N Amino 1,2,3 Triazol 1 Amine Derivatives

Chemical Transformations of the N-Amino Moiety

The N-amino group attached to the triazole ring is a versatile handle for a range of chemical modifications. Its reactivity allows for the introduction of various substituents and its participation in bond-forming reactions, expanding the chemical space accessible from this scaffold.

Functionalization and Derivatization of the Amino Group

The amino group of N-amino-1,2,3-triazoles can be readily functionalized to introduce new molecular complexity. A prominent method for achieving this is through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has proven to be a highly effective method for the N-arylation of aminotriazoles. semanticscholar.orgmdpi.comnih.gov This reaction allows for the coupling of 5-amino-1,2,3-triazoles with a wide range of (hetero)aryl halides. nih.govnih.gov

Optimizing this transformation often requires careful selection of the catalyst and reaction conditions. For instance, studies have shown that palladium complexes bearing expanded-ring N-heterocyclic carbene (NHC) ligands are particularly effective catalysts for this process. semanticscholar.orgnih.gov In one study, the complex (THP-Dipp)Pd(cinn)Cl was identified as a highly active catalyst for the coupling of various 5-amino-1,2,3-triazoles with aryl bromides, achieving high yields. nih.gov The reaction conditions typically involve heating in a solvent like 1,4-dioxane (B91453) with a suitable base, such as sodium tert-butoxide. semanticscholar.orgmdpi.com

The scope of this reaction is broad, accommodating various substituents on both the triazole and the aryl halide partner. This versatility makes the Buchwald-Hartwig amination a powerful tool for synthesizing libraries of N-aryl-5-amino-1,2,3-triazoles, which are of interest in medicinal chemistry and materials science. semanticscholar.orgmdpi.com

| 5-Amino-1,2,3-triazole Substrate | (Het)Aryl Halide | Catalyst (mol %) | Base (equiv.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-4-phenyl-1,2,3-triazol-5-amine | 1-Bromo-4-methylbenzene | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (3) | 97 | nih.govresearchgate.net |

| 1-Benzyl-4-phenyl-1,2,3-triazol-5-amine | 4-Bromoanisole | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (3) | 98 | nih.govresearchgate.net |

| 1-Benzyl-4-phenyl-1,2,3-triazol-5-amine | 2-Bromopyridine | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (3) | 85 | nih.govresearchgate.net |

| 4-(4-(tert-Butyl)phenyl)-1-pentyl-1H-1,2,3-triazol-5-amine | 1-Bromo-4-methylbenzene | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (3) | 96 | nih.govresearchgate.net |

Amination Reactions Utilizing N-Amino-1,2,3-Triazoles as Amino Sources

While the functionalization of the N-amino group is well-documented, its use as a source for transferring the amino moiety to other substrates is a less explored area of its reactivity. The primary focus in the literature has been on the synthesis of N-amino-1,2,3-triazoles themselves through the amination of the triazole N1-position. However, the potential for these compounds to act as aminating agents is an area of ongoing interest. In some contexts, triazole derivatives have been shown to act as leaving groups in substitution reactions, suggesting the possibility of cleavage of the N-N bond under certain conditions. beilstein-journals.org For example, the triazolyl ring at the C6 position of purine (B94841) nucleosides can act as a good leaving group in SNAr reactions with N-nucleophiles, which involves the displacement of the triazole. beilstein-journals.org This reactivity hints at the potential for N-amino-1,2,3-triazoles to participate in reactions where the N-amino group is transferred, although dedicated studies focusing on this application are not widely reported.

Cycloaddition Reactions Involving N-Amino-1,2,3-Triazoles as Dipolarophiles or Dipoles

N-Amino-1,2,3-triazoles, particularly after derivatization of the amino group, can participate in cycloaddition reactions. One notable example is the 1,3-dipolar cycloaddition of 1-(N-arylidene)amino-1,2,3-triazoles with diphenylnitrilimine. rsc.orgrsc.org In this reaction, the C=N bond of the arylideneamino substituent acts as the dipolarophile.

The reaction of these triazole derivatives with diphenylnitrilimine, generated in situ, leads to a variety of products. rsc.org The initial cycloaddition is believed to form an unstable cycloadduct which can then undergo elimination of the triazole ring to yield 1,2,3- and 1,2,4-triazole (B32235) products. rsc.orgrsc.org Furthermore, the liberated triazole fragment can react with another molecule of diphenylnitrilimine, leading to the formation of benzohydrazonoyl-1,2,3-triazole isomers. rsc.org

Interestingly, the reactivity of the C=N bond towards this cycloaddition is influenced by the electronic nature of the substituents. Derivatives bearing nitro groups were found to be reactive, while others were largely unreactive, highlighting the importance of electronic activation for the dipolarophile. rsc.org The regiochemistry of the cycloaddition can be analyzed using frontier molecular orbital (FMO) theory to predict the major products. rsc.org

| Arylideneamino-triazole Reactant | Dipole | Reaction Products | Total Yield (%) | Reference |

|---|---|---|---|---|

| 1-(4-Nitrobenzylidene)amino-4-phenyl-1H-1,2,3-triazole | Diphenylnitrilimine | 1,2,3- and 1,2,4-triazoles, 1- and 2-benzohydrazonoyl-1,2,3-triazoles | ~40 | rsc.org |

| 1-(4-Nitrobenzylidene)amino-4,5-diphenyl-1H-1,2,3-triazole | Diphenylnitrilimine | 1,2,3- and 1,2,4-triazoles, 1- and 2-benzohydrazonoyl-1,2,3-triazoles | ~45 | rsc.org |

Rearrangement Reactions of N-Amino-1,2,3-Triazoles

1,2,3-Triazoles are known to undergo rearrangement reactions, with the Dimroth rearrangement being the most prominent. wikipedia.org This reaction involves the formal exchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org In the context of amino-1,2,3-triazoles, this typically involves a ring-opening to a diazo intermediate, followed by bond rotation and re-cyclization. wikipedia.orgrsc.org

The Dimroth rearrangement is a powerful tool for creating diverse heterocyclic structures that might be otherwise difficult to access. rsc.org For example, 4-amino-5-nitro-1,2,3-triazole has been used as a precursor in Dimroth rearrangement reactions to synthesize a variety of nitrogen-rich energetic compounds. rsc.orgrsc.org The rearrangement can be influenced by factors such as solvent and temperature. jst.go.jp Studies on 1-substituted-4-imino-1,2,3-triazoles, which are structurally related to N-amino derivatives, have shown that the propensity for rearrangement is strongly influenced by the identity of the substituents, affecting the equilibrium between different isomeric forms. nih.gov This tunable reactivity allows for the strategic synthesis of specific triazole isomers for various applications, including the development of novel materials. rsc.org

Utility as Precursors for Complex Heterocyclic Architectures

The inherent reactivity of the N-amino-1,2,3-triazole core makes it a valuable building block for the synthesis of more elaborate heterocyclic systems. Denitrogenative transformations and cyclization reactions enable access to a wide array of fused and linked heterocycles. mdpi.comrsc.org

Construction of Bis(1,2,3-triazole) Systems

N-Amino-1,2,3-triazoles can serve as precursors for the synthesis of bis(1,2,3-triazole) systems, which are molecules containing two linked triazole rings. These structures are of interest in coordination chemistry and materials science. Various synthetic strategies have been developed to construct these architectures. For example, a multicomponent approach involving a cascade Cornforth rearrangement and triazolization has been reported for the synthesis of bitriazoles. thieme-connect.com Additionally, 1,2,3-triazole-appended bis-pyrazoles have been synthesized by reacting 1,2,3-triazole aldehydes with pyrazolones, demonstrating the utility of functionalized triazoles as building blocks for larger, hybrid heterocyclic systems. acs.orgnih.gov The synthesis of bis(1,2,4-triazole-3-thiones) linked by a 1,2,3-triazole scaffold has also been achieved, highlighting the modularity of these synthetic approaches. researchgate.net

Synthesis of Benzannulated Triazoles

The synthesis of benzannulated triazoles, specifically 1,2,3-benzotriazines, can be achieved through a one-pot diazotization and cyclization process. This method is effective for preparing N-substituted 1,2,3-benzotriazin-4(3H)-ones and benzothiatriazine-1,1(2H)-dioxides from 2-aminobenzamides and 2-aminobenzenesulfonamides, respectively rsc.org. The process utilizes a polymer-supported nitrite (B80452) reagent and p-toluenesulfonic acid to generate stable diazonium salts which then undergo intramolecular cyclization rsc.org. This approach is compatible with a variety of functional groups on the aryl ring and the amide or sulfonamide substituent rsc.org.

A general route to benzotriazole-derived α-amino acids involves the nucleophilic aromatic substitution of ortho-fluoronitrobenzenes with L-3-aminoalanine, followed by a mild, one-pot diazotization and cyclization of the resulting 1,2-aryldiamines to form the triazole ring acs.org. Further functionalization can be achieved through Suzuki-Miyaura cross-coupling reactions with halogenated benzotriazoles to introduce additional arene units acs.org.

While these methods describe the formation of benzannulated triazoles from ortho-aminoaryl precursors, the direct synthesis from N-amino-1,2,3-triazole derivatives is a more specialized area. The thermolysis of benzotriazole (B28993) derivatives bearing a suitable substituent at the N-1 position can lead to ring cleavage, extrusion of nitrogen, and subsequent cyclization to form new heterocyclic systems nih.gov. For instance, gas-phase thermolysis of 1-aryloxybenzotriazoles can yield benzoxazoles and phenanthridinone derivatives nih.gov. Another approach involves the [3+2] cycloaddition of azides to benzynes, which provides a versatile route to a range of substituted benzotriazoles under mild conditions organic-chemistry.org.

Formation of Condensed Nitrogen-Containing Heterocycles

N-amino- and C-amino-1,2,3-triazoles are versatile building blocks for the synthesis of condensed nitrogen-containing heterocycles. The reactivity of the amino group and the triazole ring allows for various cyclization strategies.

One common approach involves the reaction of amino-triazoles with bifunctional reagents. For example, 4-amino-1,2,4-triazoles react with diarylcarbodi-imides to form guanidino-triazoles, which can then undergo base-catalyzed cyclization to yield 1,2,4-triazolo[4,3-b] nist.govscispace.comrsc.orgtriazoles rsc.org. Similarly, reactions of 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles with reagents like 2,3-dichloroquinoxaline (B139996) or acetylacetone (B45752) lead to the formation of fused systems such as triazolo[3,4-b]thiadiazines researchgate.net.

Intramolecular cyclization is another powerful strategy. The reaction of 2-(1H-1,2,3-triazol-5-yl)anilines with 2-alkynylbenzaldehydes, catalyzed by silver(I), results in a cascade of condensation and amination reactions to form novel pentacyclic fused 1,2,3-triazoles containing isoquinoline (B145761) and quinazoline (B50416) rings nih.govresearchgate.net. This process involves the formation of three new C-N bonds in a single operation nih.gov. Similarly, intramolecular cyclization of ortho-substituted anilines with tethered 1,2,3-triazoles via a Pictet–Spengler reaction can produce 1,2,3-triazoloquinoxalines nih.gov.

Denitrogenative transformations of NH-1,2,3-triazoles provide a pathway to other heterocyclic cores. When NH-1,2,3-triazoles are acylated in situ, the resulting N-acyl-1,2,3-triazoles can undergo acid-mediated ring opening and nitrogen elimination to form vinyl cation intermediates. These intermediates can then cyclize to form various heterocycles, such as oxazoles or 1,2,4-triazines rsc.org.

Multicomponent reactions also offer efficient routes to condensed heterocycles. The reaction of 3-amino-1,2,4-triazole or 5-aminotetrazole (B145819) with aldehydes and ketones can lead to the formation of triazolopyrimidines and tetrazoloquinazolines frontiersin.org.

N-Amino-1,2,3-Triazol-1-amines as Amide Bioisosteres for Structural Modulation in Organic Synthesis

The 1,2,3-triazole ring is widely recognized as an effective bioisostere for the amide bond, a substitution often referred to as an "amide-to-triazole switch" nih.govchim.it. This isosteric replacement is a key strategy in medicinal chemistry to enhance the pharmacological properties of molecules, particularly peptides, by improving their metabolic stability against enzymatic degradation while aiming to retain or improve biological activity nih.govnih.gov. Both 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles can mimic the trans and cis conformations of the amide bond, respectively chim.itnih.gov. The widespread application of 1,4-disubstituted triazoles is largely due to the efficiency and regioselectivity of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry" nih.govmdpi.com.

The utility of this bioisosteric replacement has been demonstrated in various therapeutic contexts, leading to the discovery of potent GPR88 agonists and HIV-1 Vif antagonists rsc.orgnih.govnih.gov. In the case of GPR88 agonists, replacing an amide with a 1H-1,2,3-triazole led to a significant improvement in potency nih.gov. Similarly, a 1,4-disubstituted-1,2,3-triazole analogue of an antiviral lead compound showed remarkably improved anti-HIV activity and specificity nih.gov. However, the success of this replacement is not always predictable and must be evaluated on a case-by-case basis nih.gov.

Comparative Structural Analysis with Amide Linkages

The structural and electronic similarities between the 1,2,3-triazole ring and the amide bond form the basis of its use as a bioisostere chimia.ch. Both moieties are planar and possess significant dipole moments nih.govnih.gov.

| Feature | Amide Bond (trans) | 1,4-Disubstituted 1,2,3-Triazole |

| Dipole Moment | ~3.5 Debye | ~4.5 Debye |

| Distance between substituents | ~3.8–3.9 Å | ~4.9–5.1 Å |

| Planarity | Planar | Aromatic, Planar, and more rigid |

| H-bond Donor | N-H group | Polarized C5-H group |

| H-bond Acceptor | Carbonyl Oxygen | N2 and N3 lone pairs (weak) |

This table presents a comparative analysis of the structural and electronic properties of the trans-amide bond and the 1,4-disubstituted 1,2,3-triazole ring. nist.govnih.govchim.itresearchgate.net

Impact on Intermolecular Interactions and Conformational Landscapes

The substitution of an amide bond with a 1,2,3-triazole ring significantly influences a molecule's intermolecular interactions and conformational preferences. The triazole ring is capable of engaging in a diverse range of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which are crucial for molecular recognition and binding to biological targets rsc.org.

The highly polarized C-H bond of the triazole can act as a hydrogen bond donor, while the nitrogen atoms serve as acceptors chim.it. These hydrogen bonding capabilities, combined with the triazole's larger dipole moment, can stabilize secondary structures in peptides nih.gov. The aromatic nature of the ring also allows for the formation of π-π stacking interactions nist.gov.

The incorporation of 1,2,3-triazoles can have a profound effect on the conformational landscape of polypeptides. For instance, incorporating 1,2,3-triazole groups onto polypeptide side chains can disrupt α-helical conformations at neutral pH because the triazole acts as both a hydrogen bond donor and acceptor nist.gov. Upon protonation to form a triazolium ion, the ability to accept hydrogen bonds is lost, which can induce a conformational switch, allowing the polypeptide to regain its α-helical structure nist.gov. This pH-dependent conformational change highlights the potential for designing "smart" polymers that respond to their environment nist.gov.

Furthermore, the increased rigidity of the triazole ring compared to an amide bond can lock the molecule into a more defined conformation nih.gov. This conformational constraint can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor. However, this rigidity can also be detrimental if the preferred conformation is not complementary to the target binding site. The choice of substitution pattern (1,4- vs. 1,5-) allows for the mimicking of trans and cis amide bonds, respectively, providing a tool to probe and stabilize specific peptide turn conformations nih.gov.

Applications in Materials Science as Synthetic Intermediates and Functional Scaffolds

The 1,2,3-triazole moiety is a valuable building block in materials science, largely due to its straightforward and efficient synthesis via "click" chemistry, as well as its inherent properties such as high chemical stability, aromaticity, and strong dipole moment scispace.comnih.govresearchgate.netacs.org. These characteristics make triazole-based compounds excellent candidates for a wide range of functional materials.

Poly-1,2,3-triazoles have emerged as a significant class of functional polymers scispace.comresearchgate.net. Their synthesis, often achieved through click polymerization of diazides and diynes, allows for the creation of materials with diverse applications, including:

Conducting Materials: Hyperbranched polytriazoles, after alkylation, can become anion-exchangeable and exhibit increased electrical conductivity, making them suitable for new electrolyte materials researchgate.net.

Biomaterials: Polytriazoles are being explored for drug delivery applications due to their potential biocompatibility and degradability researchgate.net.

Membranes: Triazole-containing polymer membranes have shown enhanced stability in alkaline electrolytes, offering new strategies for designing anion-exchange membranes for applications like fuel cells researchgate.net.

Beyond polymers, 1,2,3-triazole derivatives serve as key intermediates and functional scaffolds in various materials frontiersin.orgacs.org.

Corrosion Inhibitors: The stability and ability of triazole derivatives to adsorb onto metal surfaces make them effective corrosion inhibitors mdpi.com.

Optical Materials: 5-amino-1,2,3-triazole derivatives linked to 2,1,3-benzothiadiazole (B189464) have been developed as emissive materials for Organic Light-Emitting Diodes (OLEDs) researchgate.net. These donor-acceptor systems can exhibit high photoluminescence quantum yields researchgate.net.

Molecular Recognition and Sensing: The unique electronic properties and hydrogen bonding capabilities of the triazole ring make it a useful motif for designing receptors for molecular recognition and chemical sensing researchgate.net.

The synthesis of these materials often relies on the versatility of the triazole scaffold, which can be readily functionalized to tune the material's properties for specific applications nih.govrsc.org.

Advanced Spectroscopic Characterization and Structural Elucidation of N Amino 1,2,3 Triazol 1 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex N-amino-1,2,3-triazole systems. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for identifying the types and numbers of protons and carbons in a molecule. For N-amino-1,2,3-triazole derivatives, ¹H NMR helps in identifying protons on the triazole ring, the amino group, and any substituents. For instance, in related 1-amino-3-alkyl-1,2,3-triazolium salts, the chemical shifts of the N-amino protons and the triazolium ring protons are key identifiers. dtic.mil Similarly, ¹³C NMR provides characteristic signals for the carbon atoms within the triazole ring.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for assembling the molecular structure. COSY identifies proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons, while HSQC correlates protons with their directly attached carbons (¹H-¹³C). For complex triazole architectures, these techniques are crucial for unambiguously assigning signals, especially when spectral overlap occurs in 1D spectra. rsc.org For example, in a study of complex triazole derivatives, 2D NMR was essential to confirm the connectivity between different parts of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Triazole Compounds This table presents data for analogous compounds to illustrate typical chemical shifts. Data for 4,5-dimethyl-1H-1,2,3-triazol-1-amine is not available.

| Compound | Nucleus | Chemical Shift (ppm) | Notes | Source |

|---|---|---|---|---|

| (Aryl)(3,5-dimethyl-4H-1,2,4-triazol-4-ylamino)methanol | ¹H | ~7-8 | Coupling of NH protons with vicinal CH protons | mdpi.com |

| 5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | ¹H | 4.42 (s, CH₂), 5.36 (bs, NH₂), 12.67 (bs, NH) | Disappeared on deuteration | urfu.ru |

| 1-amino-3-alkyl-1,2,3-triazolium salts | ¹H, ¹³C, ¹⁵N | - | Characterized by multinuclear NMR | dtic.mil |

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes such as tautomerism, conformational changes, and restricted rotation, which are relevant in N-amino-1,2,3-triazole systems. For example, studies on related azoles have used VT-NMR to investigate tautomeric equilibria in solution. ufv.br The presence of the N-amino group can also lead to intermolecular hydrogen bonding, which can be studied by observing changes in the chemical shift of the NH protons upon dilution or a change in solvent.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY or ROESY, provide information about through-space proximity of nuclei, which is crucial for determining the three-dimensional structure and conformation of these molecules in solution. These techniques help in understanding the spatial relationship between the amino group and the triazole ring substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These methods are excellent for identifying key functional groups present in N-amino-1,2,3-triazole derivatives.

In the IR spectrum of an N-amino-1,2,3-triazole, characteristic absorption bands would be expected for the N-H stretching of the amino group (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the methyl groups (~2850-3000 cm⁻¹), C=N and N=N stretching vibrations of the triazole ring (usually between 1400-1650 cm⁻¹), and various bending vibrations. mdpi.comresearchgate.net For instance, in related 4-amino-3,5-dimethyl-1,2,4-triazole, the disappearance of ν(NH₂) bands after condensation reactions confirms the participation of the amino group. mdpi.com Studies on 1,2,3-triazoles have identified characteristic ring deformation peaks, which serve as marker bands for the triazole scaffold. researchgate.net

Raman spectroscopy provides complementary information to IR. While strong IR bands arise from vibrations with a large change in dipole moment, strong Raman bands result from vibrations with a large change in polarizability. This makes Raman particularly useful for identifying symmetric vibrations and the N=N and C=C bonds within the heterocyclic ring. mdpi.com

Table 2: Key IR Absorption Bands for Functional Groups in Related Triazole Systems This table presents data for analogous compounds to illustrate typical vibrational frequencies. Data for 4,5-dimethyl-1H-1,2,3-triazol-1-amine is not available.

| Compound Family | Functional Group | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amino-triazoles | N-H stretch (amino group) | 3152 - 3449 | mdpi.comufv.br |

| Methyl-triazoles | C-H stretch (methyl group) | ~2881 | ufv.br |

| Triazole Ring | C=N / N=N stretch | 1579 - 1682 | mdpi.comufv.br |

Cryogenic IR spectroscopy is an advanced technique used to study highly reactive or transient species by trapping them in an inert matrix (like solid argon) at very low temperatures. This method allows for the detailed characterization of reaction intermediates that are too short-lived to be observed under normal conditions. While no specific cryogenic IR studies on 4,5-dimethyl-1H-1,2,3-triazol-1-amine have been reported, the technique has been applied to study complexes of related molecules like 1,2,4-triazole (B32235) with dinitrogen, revealing weak hydrogen bond interactions. This demonstrates the potential of cryogenic IR to elucidate subtle intermolecular forces and the structures of transient complexes involving N-amino-1,2,3-triazoles.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For 4,5-dimethyl-1H-1,2,3-triazol-1-amine (C₄H₈N₄), the expected monoisotopic mass is approximately 112.0749 Da. uni.lu

The fragmentation pattern observed in the mass spectrum (often using techniques like Electron Ionization, EI, or Electrospray Ionization, ESI, coupled with tandem MS) provides valuable structural information. The fragmentation of the triazole ring and the loss of the amino group or methyl substituents would produce a characteristic pattern of fragment ions, helping to confirm the structure and distinguish it from isomers. For example, the predicted mass spectrum for 4,5-dimethyltriazol-1-amine shows adducts such as [M+H]⁺ at m/z 113.08218 and [M+Na]⁺ at m/z 135.06412. uni.luuni.lu

Table 3: Predicted Mass Spectrometry Data for 4,5-dimethyl-1H-1,2,3-triazol-1-amine (C₄H₈N₄) Data from PubChem database, predicted values.

| Adduct | Predicted m/z | Source |

|---|---|---|

| [M+H]⁺ | 113.08218 | uni.lu |

| [M+Na]⁺ | 135.06412 | uni.lu |

| [M-H]⁻ | 111.06762 | uni.lu |

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Preferences

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Although a crystal structure for 4,5-dimethyl-1H-1,2,3-triazol-1-amine is not available, numerous structures of related triazole derivatives have been reported. nih.govmdpi.commdpi.comrsc.org These studies show that the triazole ring is typically planar. In N-amino substituted triazoles, X-ray crystallography would definitively establish the geometry around the exocyclic N-N bond and reveal the hydrogen bonding network involving the amino protons. For example, the crystal structure of 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine revealed that classical N-H…N and C-H…N hydrogen bonds play a primary role in forming the crystal structure. mdpi.com Such analyses are crucial for understanding the solid-state packing and properties of these materials.

Table 4: Illustrative Crystallographic Data from a Related Triazole Derivative This table presents data for an analogous compound to illustrate typical structural parameters. Data for 4,5-dimethyl-1H-1,2,3-triazol-1-amine is not available.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Source |

|---|---|---|---|---|---|

| 5-amino-1H-1,2,3-triazole-4-carboxamide | Monoclinic | P2₁/c | N(2)–N(3) = 1.295 | - | rsc.org |

| N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine | - | - | N1=C2 = 1.303, N2=C1 = 1.295 | C2–N1–N2 = 106.54 | researchgate.net |

Advanced Spectroscopic Techniques for Investigating Electronic Structure and Ligand Properties

The electronic structure and coordination capabilities of N-amino-1,2,3-triazole systems are critical to their function and reactivity. Advanced spectroscopic techniques, in conjunction with theoretical calculations, provide profound insights into these properties. Methods such as single-crystal X-ray diffraction, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry are indispensable for a detailed structural and electronic elucidation.

Detailed investigations into 1-amino-1,2,3-triazole and its derivatives have revealed key structural and electronic features. Single-crystal X-ray diffraction studies on 1-amino-1,2,3-triazole provide definitive information on its molecular geometry. dtic.mil The bond lengths within the triazole ring indicate a significant delocalization of electron density. For instance, the N(1)-N(2) and N(2)-N(3) bond distances of 1.345(2) Å and 1.316(2) Å, respectively, are intermediate between typical single and double bonds, supporting a delocalized π-system. dtic.mil This delocalization is a key characteristic of the aromatic nature of the triazole ring. dtic.mil

Table 1: Selected Bond Distances in 1-amino-1,2,3-triazole from X-ray Crystallography dtic.mil

| Bond | Distance (Å) |

|---|---|

| N(1)-N(2) | 1.345(2) |

| N(2)-N(3) | 1.316(2) |

| N(1)-C(2) | 1.343(2) |

| C(2)-C(1) | 1.359(2) |

| C(1)-N(3) | 1.363(2) |

Upon N-alkylation to form 1-amino-3-alkyl-1,2,3-triazolium salts, subtle but important changes occur in the molecular structure. While X-ray diffraction shows that the bond distances within the triazole ring are not significantly affected, the orientation of the pendant amino group can change depending on the alkyl substituent, hydrogen bonding, and crystal packing forces. dtic.mil

Multinuclear NMR spectroscopy is particularly sensitive to the electronic environment of the nuclei in the molecule. In the case of 1-amino-1,2,3-triazole and its derivatives, ¹H and ¹³C NMR studies reveal significant changes in chemical shifts upon quaternization. The alkylation of the N(3) nitrogen introduces a formal positive charge, which reduces the electron density within the triazole ring. dtic.mil This is observed as a notable downfield shift of approximately 1.0 ppm for the heterocyclic C-H protons in the ¹H NMR spectra. dtic.mil Similarly, the protons of the N-amino group also experience a downfield shift, averaging 1.4 ppm, upon formation of the triazolium salts. dtic.mil

The effect on the carbon skeleton is equally pronounced. The ¹³C NMR spectra show that while the signals for the heterocyclic carbons C(4) and C(5) shift only slightly, the carbons of the alkyl chain attached to N(3) are significantly deshielded. dtic.mil The α-carbon of the alkyl chain, directly bonded to the electron-withdrawing triazolium ring, exhibits a downfield shift of 18-20 ppm compared to the corresponding alkyl halides. dtic.mil These substantial shifts are characteristic of the formation of a cationic species and the influence of the electron-withdrawing triazole ring. dtic.mil Such spectroscopic data is crucial for confirming the site of alkylation and for understanding the redistribution of electron density upon salt formation. dtic.milmdpi.com

Table 2: Comparative ¹H and ¹³C NMR Chemical Shift Data (ppm) dtic.milmdpi.com

| Compound Type | Proton Environment | Observed Shift / Change | Carbon Environment | Observed Shift / Change |

|---|---|---|---|---|

| 1-amino-1,2,3-triazole (neutral) | Triazole C-H | Reference | Triazole C4/C5 | ~132 / ~124 |

| 1-amino-3-alkyl-1,2,3-triazolium salt | Triazole C-H | ~1.0 ppm downfield shift | Triazole C4/C5 | ~131 / ~126 |

| 1-amino-1,2,3-triazole (neutral) | N-amino H | Reference | Alkyl α-Carbon | N/A |

| 1-amino-3-alkyl-1,2,3-triazolium salt | N-amino H | ~1.4 ppm downfield shift | Alkyl α-Carbon | 18-20 ppm downfield shift |

| 4-amino-3,5-dimethyl-1,2,4-triazole | Methyl H | ~2.25 ppm | Methyl C | - |

Computational studies using Density Functional Theory (DFT) complement these experimental techniques by providing a theoretical framework to understand the observed phenomena. DFT calculations can model the molecular orbitals, atomic charges, and vibrational frequencies, offering a deeper understanding of the electronic structure. nih.gov For example, such calculations can quantify the changes in atomic charge distribution on the triazole ring upon substitution or ionization, correlating directly with the observed NMR chemical shifts. nih.gov These theoretical approaches are also invaluable for predicting how different substituents on the triazole ring will modulate its electronic properties and, consequently, its potential as a ligand in coordination chemistry. nih.govacs.org The combination of X-ray crystallography, NMR spectroscopy, and computational modeling thus provides a comprehensive picture of the electronic structure and ligand properties of N-amino-1,2,3-triazole systems.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “dimethyl-1H-1,2,3-triazol-1-amine” according to the specified computational chemistry outline.

Extensive database searches for dedicated research on this specific molecule did not yield the necessary data for the following required sections:

Density Functional Theory (DFT) Calculations for Ground State Properties: No published studies were found that detail the geometry optimization, conformational energy landscapes, HOMO-LUMO energy gaps, molecular orbitals, molecular electrostatic potential, or charge distribution analysis specifically for this compound.

Prediction of Spectroscopic Parameters: There is no available literature that computationally predicts spectroscopic parameters (such as NMR or IR spectra) for this compound and validates them with experimental data.

Mechanistic Insights: Research detailing transition state calculations or reaction energy profiles for reactions involving this compound could not be located.

Molecular Dynamics Simulations: No publications were found that describe molecular dynamics simulations to probe the dynamic behavior or intermolecular interactions of this specific triazole derivative.

While a significant body of research exists on the computational analysis of the broader 1,2,3-triazole class of compounds, the strict requirement to focus exclusively on "this compound" cannot be met with scientifically accurate and verifiable information. Generating content without specific research would require speculation and extrapolation from other molecules, which would not adhere to the provided instructions. Therefore, the creation of a thorough and informative article as outlined is not feasible at this time.

Computational Chemistry Approaches to N Amino 1,2,3 Triazol 1 Amine Electronic Structure and Reactivity

Computational Studies on Coordination Chemistry and Ligand Properties with Transition Metals

Computational studies, particularly those employing DFT, have been instrumental in elucidating the coordination chemistry of 1,2,3-triazole-based ligands with transition metals. nih.govrsc.org These theoretical investigations focus on the structural, electronic, and spectroscopic aspects of the complexation process, providing a molecular-level understanding of ligand properties. nih.govresearchgate.net While specific studies on "dimethyl-1H-1,2,3-triazol-1-amine" are not extensively documented, research on the broader class of 1,2,3-triazole derivatives offers significant insights into their behavior as ligands.

The 1,2,3-triazole ring system is a versatile N-donor ligand, capable of coordinating to metal centers through its N2 and N3 atoms. nih.gov The electronic properties of the triazole can be finely tuned by substituents, which in turn influences the catalytic efficiency and stability of the resulting metal complexes. nih.gov For instance, the introduction of an amino group, as in N-amino-1,2,3-triazoles, is expected to enhance the electron-donating ability of the triazole ring, thereby affecting its coordination behavior.

Quantum chemistry calculations are used to predict the geometries of these metal complexes. For example, DFT computations have successfully predicted square-planar and trigonal-planar geometries for Pd(II)/Pt(II) and Ag(I) complexes, respectively, which align with experimental X-ray crystallography data. nih.gov Natural Bond Orbital (NBO) analysis, a common computational tool, confirms that coordination occurs via the donation of lone-pair electrons from the ligand's nitrogen atoms to the vacant s and d orbitals of the transition metal. nih.gov

Table 1: Selected Computed Geometrical Parameters for Transition Metal Complexes with a 1,2,4-Triazole (B32235) Derivative Ligand.

| Complex | Method/Basis Set | M-O₂ Bond Distance (Å) | M-O₃ Bond Distance (Å) | Geometry |

|---|---|---|---|---|

| Fe-ADPHT | B3LYP/Mixed II | 2.091 | 2.014 | Distorted Octahedral |

| Ni-ADPHT | B3LYP/Mixed II | 2.046 | 1.992 | Distorted Octahedral |

| Cu-ADPHT | B3LYP/Mixed II | 2.158 | 2.083 | Distorted Octahedral |

| Zn-ADPHT | B3LYP/Mixed II | 2.133 | 2.059 | Distorted Octahedral |

These computational approaches are vital for designing new catalysts and functional materials, as the electronic structure of the ligand directly impacts the properties and reactivity of the metal complex. nih.govrsc.org

Theoretical Assessment of Hydrogen Bonding Capabilities and Aromaticity

Theoretical methods are also crucial for evaluating non-covalent interactions like hydrogen bonding and fundamental electronic properties such as aromaticity in N-amino-1,2,3-triazole systems.